5-[(4-Deuteriophenyl)methoxy]pentan-1-ol
Description
5-[(4-Deuteriophenyl)methoxy]pentan-1-ol is a deuterated derivative of pentanol featuring a benzyl ether substituent with a deuterium atom at the para position of the phenyl ring. Deuterium substitution is often employed to enhance metabolic stability, reduce toxicity, or enable isotopic tracing in pharmacokinetic studies . The compound’s structure combines a pentanol backbone with a deuterated aromatic moiety, making it valuable for applications in medicinal chemistry and spectroscopy.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
5-[(4-deuteriophenyl)methoxy]pentan-1-ol |
InChI |
InChI=1S/C12H18O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2/i1D |
InChI Key |
RZVDPWSEPVHOPU-MICDWDOJSA-N |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)COCCCCCO |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-[(Benzyl-4-D)oxy]-1-pentanol can be synthesized by reacting pentane-1,5-diol with benzyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the substitution of the hydroxyl group with the benzyl group .
Industrial Production Methods
In an industrial setting, the production of 5-[(Benzyl-4-D)oxy]-1-pentanol involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-[(Benzyl-4-D)oxy]-1-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of 5-benzyloxypentanal or 5-benzyloxypentanoic acid.
Reduction: Formation of 5-benzyloxypentane.
Substitution: Formation of various substituted benzyl ethers
Scientific Research Applications
5-[(Benzyl-4-D)oxy]-1-pentanol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving alcohols.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[(Benzyl-4-D)oxy]-1-pentanol involves its interaction with specific molecular targets and pathways. The benzyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules .
Comparison with Similar Compounds
Substituent Impact :
- Deuterium vs. Methoxy () : Deuterium reduces proton signals in NMR (aromatic protons at δ 7.25 and 6.86 in the methoxy analog would be absent), simplifying spectral analysis. The methoxy group increases electron density, affecting reactivity and solubility.
- Deuterium vs. 73.3% for methoxy analogs) .
Spectroscopic Properties
Table 1: NMR Comparison of Selected Analogs
Key Observations :
- Deuterium eliminates aromatic proton signals, simplifying ¹H-NMR interpretation compared to methoxy or methylenedioxy analogs.
- Electron-donating groups (e.g., methoxy) deshield adjacent carbons, shifting ¹³C-NMR signals upfield .
Physicochemical and Industrial Relevance
- Lipophilicity : Fluorinated analogs () exhibit increased lipophilicity (logP ~1.5–2.0), whereas deuterated compounds may show minimal changes due to isotopic effects .
- Stability: Deuterium’s kinetic isotope effect enhances metabolic stability, a critical advantage over non-deuterated analogs in pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
